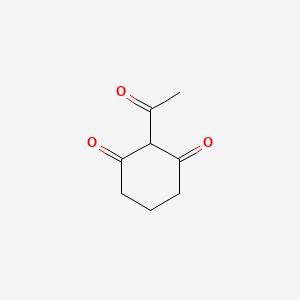

2-Acetyl-1,3-cyclohexanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXDYRMRBQOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193577 | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4056-73-9 | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-acetyl-1,3-cyclohexanedione chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-acetyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 4056-73-9) is a triketone of significant interest in various fields of chemistry and biochemistry.[1] Structurally, it belongs to the class of β-triketones, which are known for their complex tautomeric equilibria and potent metal-chelating properties.[2] Its similarity to commercial triketone herbicides, such as mesotrione, makes it a valuable compound for research into enzyme inhibition, particularly targeting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] This document provides a comprehensive overview of its chemical properties, spectral data, and relevant experimental protocols, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 4056-73-9 | [1][4][5] |

| IUPAC Name | 2-acetylcyclohexane-1,3-dione | [4][6] |

| Molecular Formula | C₈H₁₀O₃ | [4][5][] |

| Molecular Weight | 154.16 g/mol | [4] |

| InChIKey | CHNXDYRMRBQOEF-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | CC(=O)C1C(=O)CCCC1=O | [1][] |

| Physical Properties | ||

| Appearance | Light brown to brown solid | [8] |

| Melting Point | 20 °C (lit.) | [1][8] |

| Boiling Point | 85 °C at 0.1 mmHg (lit.) | [1][][8] |

| Density | 1.179 g/cm³ (estimate) | [9] |

| Flash Point | >110 °C (>230 °F) | [8][10] |

| Water Solubility | 4772 mg/L at 25 °C (estimated) | [10] |

| Chemical Properties | ||

| pKa | 3.50 ± 0.25 (Predicted) | [8] |

| XLogP3 | -0.1 | [4] |

| Storage Temperature | 2-8°C | [8] |

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available from commercial suppliers like Sigma-Aldrich. | [4] |

| ¹³C NMR | Spectra available from commercial suppliers like Sigma-Aldrich. | [4] |

| Mass Spectrometry (EI) | m/z Top Peak: 154; 2nd Highest: 98; 3rd Highest: 43. | [4][5] |

| Infrared (IR) | FTIR spectra are available, typically showing strong C=O stretches. | [4] |

| UV-Vis | UV-Vis spectra are available. | [4] |

| Raman | Raman spectra are available. | [4] |

Chemical Reactivity and Tautomerism

As a β-triketone, this compound exhibits rich chemical reactivity, primarily governed by the acidic α-protons and the presence of multiple carbonyl groups.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound exists as a mixture of tautomeric forms in solution. The equilibrium between the triketo form and various enol forms is a key feature of its chemistry. The enolic forms are stabilized by intramolecular hydrogen bonding and conjugation.[2]

Caption: Keto-enol tautomerism of this compound.

Metal Chelation

The enolate form of this compound acts as a bidentate ligand, capable of forming stable complexes with various metal ions. It has been specifically studied for its ability to chelate aqueous iron(III) in beverages like beer and wine, which has implications for product stability and quality.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 2-acyl-cyclohexane-1,3-diones has been reported, which can be adapted for this specific compound.[3]

Materials:

-

1,3-Cyclohexanedione

-

Acetic acid or a corresponding acid derivative

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate, anhydrous

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane, add the acid derivative (1.0 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

-

Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea precipitate.

-

Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x volume).

-

Extract the aqueous phase with ether or dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude residue can be purified by flash column chromatography or recrystallization.[3]

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: Spectra can be recorded on a Bruker DPX 300 (300 MHz for ¹H, 75 MHz for ¹³C) or equivalent spectrometer.[3]

-

Sample Preparation: Samples are typically dissolved in deuterated chloroform (CDCl₃).

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectra (HRMS) can be obtained using a MicroTOFQ-II (Bruker) instrument or similar, equipped with a positive electrospray ionization (ESI) source.[3]

-

Analysis: Provides accurate mass data for molecular formula confirmation.

Infrared (IR) Spectroscopy:

-

Instrumentation: FTIR spectra can be recorded on an instrument such as a Bruker IFS 85.[4]

-

Sample Preparation: Samples can be analyzed as a thin film on a suitable salt plate (e.g., NaCl or KBr).[4]

Applications in Research and Development

-

Herbicide Development: As an analog of triketone herbicides, it serves as a reference compound in studies targeting the HPPD enzyme, aiding in the design of new, effective herbicides.[3]

-

Organic Synthesis: It is a versatile building block for the synthesis of more complex molecules and heterocyclic compounds.[][11]

-

Coordination Chemistry: Its strong metal-chelating ability makes it a subject of interest in coordination chemistry and for applications in analytical chemistry as a sequestering agent.

Conclusion

This compound is a multifaceted compound with well-documented chemical and physical properties. Its rich tautomeric chemistry, synthetic accessibility, and role in biochemical inhibition studies make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. This guide provides the core technical information required for its effective use in a laboratory setting.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H10O3 | CID 138104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C8H10O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. This compound CAS#: 4056-73-9 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 2-acetyl-1,3-cyclohexane dione, 4056-73-9 [thegoodscentscompany.com]

- 11. journalcra.com [journalcra.com]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-acetyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-acetyl-1,3-cyclohexanedione, a key chemical intermediate. The document details the equilibrium between its tautomeric forms, experimental protocols for quantification, and computational analysis insights, making it a valuable resource for professionals in research and drug development.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation. This stabilization often leads to a substantial population of the enol tautomer at equilibrium. The position of this equilibrium is highly sensitive to the solvent environment.

The tautomeric equilibrium of this compound involves the interconversion between the triketo form and two possible enol forms. The enolization can occur at either the acetyl or the ring carbonyl group.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol tautomers is solvent-dependent. Generally, apolar, aprotic solvents favor the enol form, where an intramolecular hydrogen bond can provide stabilization. In contrast, polar, protic solvents can disrupt this internal hydrogen bonding through competing intermolecular interactions, thereby shifting the equilibrium towards the keto form.

Computational studies on this compound have been performed using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and 6-31+G(d,p) basis set to simulate its UV absorption spectrum in acetonitrile.[2]

Table 1: UV-Visible Absorption Data for this compound in Acetonitrile [2]

| Parameter | Experimental Value | Calculated Value (TD-B3LYP/6-31+G(d,p)) |

| λmax (nm) | 275 | 258 |

| Molar Absorptivity (ε) (M-1cm-1) | 13400 | 17500 |

| Oscillator Strength (f) | 0.27 | 0.26 |

| Electronic Transition | n → π* | HOMO-1 → LUMO |

Note: The calculated values correspond to the most stable enol tautomer.

Experimental Protocols

The determination of the keto-enol equilibrium constant (Keq) is crucial for understanding the reactivity and properties of this compound. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and non-destructive technique to quantify the ratio of keto and enol tautomers in solution. The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of known concentration (e.g., 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₆) to investigate solvent effects. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete spin-lattice relaxation for accurate integration.

-

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol forms. For the enol form, a characteristic signal is the enolic proton, often appearing as a broad singlet in the downfield region (around 16-18 ppm). The keto form will show distinct signals for the methine proton of the C-H group at the 2-position.

-

Integrate the area under the well-resolved peaks corresponding to each tautomer. For example, integrate the signal of the acetyl methyl protons for both the keto and enol forms.

-

-

Calculation of Equilibrium Constant:

-

The mole fraction of each tautomer can be determined from the integrated areas of their respective signals.

-

The equilibrium constant, Keq = [enol]/[keto], is calculated from the ratio of the integrated areas, taking into account the number of protons giving rise to each signal.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used when the keto and enol tautomers have distinct absorption maxima, which is often the case for β-dicarbonyl compounds due to the conjugated π-system in the enol form.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., acetonitrile, hexane, ethanol).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the enol tautomer. The enol form typically exhibits a strong π → π* transition at a longer wavelength compared to the n → π* transition of the keto form.

-

To quantify the concentration of each tautomer, the molar extinction coefficients (ε) for the pure keto and enol forms at a specific wavelength are required. These can be determined using model compounds that are locked in either the keto or enol form, or through computational methods.

-

Using the Beer-Lambert law (A = εbc), the concentration of the enol form can be determined at a wavelength where it absorbs significantly more than the keto form.

-

The concentration of the keto form is then found by subtracting the enol concentration from the total concentration of the compound.

-

The equilibrium constant, Keq, is calculated from the ratio of the concentrations of the two tautomers.

-

Solid-State Structure

To date, a definitive X-ray crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. Therefore, the predominant tautomeric form in the solid state has not been experimentally confirmed. For many β-dicarbonyl compounds, the enol form is favored in the solid state due to the ability to form strong intermolecular hydrogen bonds.

Computational Chemistry Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the keto-enol tautomerism of this compound.

Methodology:

-

Model Building: Construct the 3D structures of the keto and all possible enol tautomers of this compound.

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for all tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

-

The effect of the solvent can be modeled using a polarizable continuum model (PCM).

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

-

Energy Calculations:

-

Calculate the electronic energies and Gibbs free energies of the optimized tautomers.

-

The relative energies of the tautomers can be used to predict the most stable form and to calculate the equilibrium constant (ΔG° = -RTlnKeq).

-

-

Spectroscopic Predictions:

-

Simulate NMR chemical shifts and UV-Vis absorption spectra (using TD-DFT) for each tautomer to aid in the interpretation of experimental data.

-

Visualizations

The following diagrams illustrate the keto-enol tautomerism and a general experimental workflow for its analysis.

Caption: Keto-enol tautomeric equilibria of this compound.

Caption: Experimental workflow for determining the tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, with the equilibrium being highly sensitive to the surrounding environment. While comprehensive quantitative data across a range of solvents remains to be fully elucidated in the literature, the methodologies outlined in this guide provide a robust framework for such investigations. Both NMR and UV-Vis spectroscopy, complemented by computational analysis, are powerful tools for characterizing the tautomeric equilibrium. A deeper understanding of this equilibrium is essential for controlling the reactivity of this compound and for its effective application in research and drug development.

References

In-Depth Technical Guide to the Structure Elucidation of 2-Acetyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-acetyl-1,3-cyclohexanedione. The document details the crucial role of keto-enol tautomerism in defining the compound's structure and explores the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of the elucidation workflow are presented to offer a thorough understanding of the characterization of this versatile organic compound.

Introduction

This compound, with the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol , is a beta-diketone of significant interest in organic synthesis and as a building block in the development of various bioactive molecules.[1][2] Its structural complexity arises primarily from the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two or more constitutional isomers that readily interconvert.[3] A precise understanding of its structure is paramount for predicting its reactivity, understanding its biological activity, and ensuring its quality in pharmaceutical and chemical applications.

This guide will systematically walk through the process of elucidating the structure of this compound, focusing on the interpretation of spectroscopic data to confirm its atomic connectivity and stereochemistry.

Tautomerism in this compound

Beta-dicarbonyl compounds, such as this compound, characteristically exhibit keto-enol tautomerism. The molecule exists as an equilibrium between the tri-keto form and two enolic forms. The enol forms are stabilized by intramolecular hydrogen bonding and conjugation, often making them the predominant species in solution.[3] The interconversion between the keto and enol forms is a dynamic process, and the position of the equilibrium can be influenced by factors such as solvent polarity and temperature.[4]

The tautomeric forms of this compound are depicted below. The equilibrium between these forms is a central aspect of its structural characterization.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a detailed picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the slow interconversion between the keto and enol tautomers on the NMR timescale, it is possible to observe distinct signals for each form in the spectrum.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Enol Form) |

| ~18.0 | s (broad) | 1H | Enolic -OH |

| 2.55 | t, J = 6.2 Hz | 4H | -CH₂- (cyclohexane ring) |

| 2.45 | s | 3H | -COCH₃ |

| 1.95 | quintet, J = 6.2 Hz | 2H | -CH₂- (cyclohexane ring) |

Note: Data is illustrative and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment (Enol Form) |

| 203.5 | C=O (acetyl) |

| 196.0 | C=O (cyclohexane ring) |

| 110.0 | C-acetyl |

| 37.0 | -CH₂- (cyclohexane ring) |

| 30.0 | -COCH₃ |

| 18.5 | -CH₂- (cyclohexane ring) |

Note: Data is illustrative and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows distinct peaks for both the keto and the enol forms.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Medium | O-H stretch (enol) |

| 2940, 2870 | Medium | C-H stretch (aliphatic) |

| 1735, 1715 | Strong | C=O stretch (keto form) |

| 1660 | Strong | C=O stretch (acetyl, conjugated) |

| 1570 | Strong | C=C stretch (enol) |

Note: Data is illustrative and may vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[2]

| m/z | Relative Intensity | Proposed Fragment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - CH₂CO]⁺ |

| 97 | Moderate | [M - C₃H₅O]⁺ |

| 84 | High | [C₅H₄O]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Note: Fragmentation patterns can be complex and may involve rearrangements.

Structure Elucidation Workflow

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments and data analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

FT-IR Spectroscopy

KBr Pellet Method:

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

Conclusion

The structural elucidation of this compound is a multifaceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. The prominent keto-enol tautomerism is a defining feature of its structure and is readily characterized by NMR and IR spectroscopy. By following the systematic workflow and experimental protocols outlined in this guide, researchers can confidently determine and verify the structure of this important organic compound, ensuring its appropriate application in research and development.

References

Synthesis of 2-acyl-cyclohexane-1,3-dione derivatives

An In-Depth Technical Guide to the Synthesis of 2-Acyl-Cyclohexane-1,3-Dione Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for 2-acyl-cyclohexane-1,3-dione derivatives. These compounds, characterized by a vital triketone pharmacophore, are of significant interest in agrochemical and pharmaceutical research, most notably as potent inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This document delves into the mechanistic underpinnings, practical execution, and comparative analysis of key synthetic strategies, including direct C-acylation, rearrangement of enol esters, and foundational ring-forming cyclizations. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable successful synthesis and further innovation.

Introduction: The Significance of the Triketone Core

The 2-acyl-cyclohexane-1,3-dione scaffold is a cornerstone in the development of modern herbicides and possesses a range of other biological activities.[1][4] Structurally, these molecules feature a cyclohexane-1,3-dione ring acylated at the C2 position. This arrangement creates a β-triketone system that exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][5] It is this enol form that is crucial for biological activity, particularly in its ability to chelate the Fe(II) cofactor within the active site of the HPPD enzyme, leading to potent inhibition.[6][7]

The inhibition of HPPD disrupts the biosynthesis of plastoquinone, an essential electron carrier in photosynthesis, ultimately causing the characteristic bleaching of foliage in susceptible plants.[1][3] This mechanism is the basis for highly successful commercial herbicides like mesotrione and sulcotrione.[1][2] Beyond herbicidal action, derivatives have demonstrated promising antifungal, antimicrobial, and cytotoxic properties against various cancer cell lines, making this structural class a versatile platform for drug discovery.[1]

This guide will explore the most authoritative and effective methods for constructing this valuable chemical scaffold.

Primary Synthetic Strategy: Direct C-Acylation of Cyclohexane-1,3-diones

The most direct and widely employed route to 2-acyl-cyclohexane-1,3-diones is the C-acylation of a pre-existing cyclohexane-1,3-dione ring. This method relies on the nucleophilicity of the C2 carbon of the dione.

Mechanistic Principle

The reaction proceeds via the formation of an enolate from cyclohexane-1,3-dione under basic conditions. The C2 position is highly acidic (pKa ≈ 5.26) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating deprotonation.[5] The resulting enolate anion is a soft nucleophile that readily attacks an activated acylating agent, forming the new carbon-carbon bond at the C2 position.

Key Method: DCC/DMAP-Mediated Acylation

A robust and common variant of this strategy involves the coupling of a carboxylic acid with the dione using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Causality of Reagent Choice:

-

Cyclohexane-1,3-dione: The core scaffold. Derivatives such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can also be used to prevent other potential side reactions.[1][5]

-

Carboxylic Acid: Provides the desired acyl group. The diversity of commercially available carboxylic acids allows for extensive derivatization.

-

DCC (Dicyclohexylcarbodiimide): A classic carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

DMAP (4-Dimethylaminopyridine): A superior acylation catalyst compared to pyridine. It reacts with the O-acylisourea intermediate (or an anhydride formed in situ) to generate a more reactive N-acylpyridinium salt, which is then attacked by the dione enolate.

-

Triethylamine (TEA): A non-nucleophilic base used to facilitate the formation of the dione enolate and to neutralize any acidic byproducts generated during the reaction.[1]

Experimental Protocol: Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones[1]

-

Setup: To a solution of the cyclohexane-1,3-dione derivative (1.0 eq., e.g., 2.00 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask equipped with a magnetic stirrer, add the desired carboxylic acid (1.0 eq., 2.00 mmol).

-

Reagent Addition: Sequentially add triethylamine (1.2 eq., 2.40 mmol), dicyclohexylcarbodiimide (DCC, 1.2 eq., 2.40 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 eq., 0.20 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with additional DCM. Filter the mixture through paper to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (20 mL). Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) or by recrystallization to yield the pure 2-acyl-cyclohexane-1,3-dione.[1]

Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of 2-Acetyl-1,3-Cyclohexanedione Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-acetyl-1,3-cyclohexanedione constitute a class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these analogs. It summarizes key quantitative data on their efficacy as herbicidal, anticancer, antifungal, and antimicrobial agents. Detailed experimental protocols for the principal biological assays are provided, alongside visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions and to guide future research and development.

Introduction

The this compound scaffold has proven to be a versatile template for the development of potent biologically active molecules. These compounds, belonging to the class of β-triketones, exhibit a unique chemical reactivity, largely due to their existence as a mixture of tautomeric enol forms. This characteristic is central to their biological activity, which includes the inhibition of crucial enzymes in plants and various therapeutic targets in human diseases. This guide will delve into the multifaceted biological activities of these analogs, with a focus on their herbicidal, anticancer, antifungal, and antimicrobial properties.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common method involves the diacylation of isopropenyl acetate with anhydrides of dicarboxylic acids, which can yield this compound in moderate yields (around 40%).

A general procedure for the synthesis of saturated 2-acyl-1,3-cyclohexanedione analogs involves the coupling of a carboxylic acid derivative with a 1,3-cyclohexanedione derivative.[1]

Experimental Protocol: Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones [1]

-

To a solution of the 1,3-cyclohexanedione or a 5,5-dimethyl-1,3-cyclohexanedione derivative (2.00 mmol) in dichloromethane (40 mL), add the corresponding acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) successively.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, dilute the mixture with dichloromethane and filter it through paper.

-

Add 20 mL of 1 M HCl to the filtrate.

-

Extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by flash chromatography using a hexanes/ethyl acetate (7:3) solvent system or by recrystallization to obtain the pure product.

Unsaturated analogs can be synthesized through condensation reactions with aromatic aldehydes, followed by hydrogenation if the saturated version is desired.[1]

Herbicidal Activity

The most well-documented biological activity of this compound analogs is their herbicidal effect, which is primarily due to the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocochromanols.[2]

Mechanism of Action: HPPD Inhibition

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA).[2] Inhibition of HPPD leads to a depletion of the plastoquinone pool. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. The lack of carotenoids results in the photo-bleaching of chlorophyll, leading to the characteristic white appearance of treated plants and ultimately, plant death.[2]

Signaling Pathway: Plastoquinone Biosynthesis

The inhibition of HPPD by this compound analogs disrupts the normal flow of the plastoquinone biosynthesis pathway.

Quantitative Data: Herbicidal Activity

The inhibitory activity of these analogs against HPPD is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target Organism | IC50 (µM) | Reference |

| This compound | Arabidopsis thaliana | 23.09 ± 4.34 | [2] |

| 2-acyl-cyclohexane-1,3-dione (C11 alkyl) | Arabidopsis thaliana | 0.18 ± 0.02 | [2] |

| Sulcotrione (commercial herbicide) | Arabidopsis thaliana | 0.25 ± 0.02 | [2] |

Experimental Protocol: HPPD Enzyme Inhibition Assay

The in vitro activity of HPPD and its inhibition by test compounds can be determined using a coupled enzyme assay.

-

Enzyme Preparation: Recombinant HPPD is expressed and purified from a suitable host, such as E. coli.

-

Reaction Mixture: Prepare a reaction mixture containing 20 mM HEPES buffer (pH 7.0), 0.1 mM FeSO4, 2 mM sodium ascorbate, an appropriate concentration of the substrate 4-hydroxyphenylpyruvate (HPPA), and sufficient homogentisate 1,2-dioxygenase (HGD).

-

Assay Procedure: a. Add the purified HPPD enzyme (e.g., 14 nM) to the reaction mixture. b. To test for inhibition, pre-incubate the enzyme with various concentrations of the this compound analog for 3 minutes. c. Initiate the reaction by adding the substrate. d. Monitor the formation of maleylacetoacetate (the product of HGD) by measuring the change in absorbance at 318 nm at 25°C.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Anticancer Activity

Several derivatives of this compound have demonstrated promising anticancer properties, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

While the precise molecular targets are still under investigation, it is understood that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This process involves a cascade of events leading to cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. It is hypothesized that these compounds may interact with key regulatory proteins in the apoptotic signaling pathways.

Signaling Pathway: Apoptosis Induction (Hypothesized)

The exact signaling pathway initiated by this compound analogs is not yet fully elucidated. However, a general model suggests they may act as stressors that trigger the intrinsic (mitochondrial) pathway of apoptosis.

Quantitative Data: Anticancer Activity

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclohexane-1,3-dione derivative 5c | MDA-MB-231 (Breast) | 10.31 (as LC50 in µg/ml) | [3] |

| 2H-benzo[b][4][5]oxazin-3(4H)-one linked 1,2,3-triazole 14b | A549 (Lung) | 7.59 ± 0.31 | |

| 2H-benzo[b][4][5]oxazin-3(4H)-one linked 1,2,3-triazole 14c | A549 (Lung) | 18.52 ± 0.59 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Antimicrobial and Antifungal Activity

Derivatives of this compound have also demonstrated significant activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise antimicrobial and antifungal mechanisms are still being elucidated. However, it is proposed that these compounds may disrupt microbial cell membrane integrity, leading to the leakage of intracellular components. Additionally, they might interfere with essential cellular processes such as DNA replication, protein synthesis, or key enzymatic activities.

Quantitative Data: Antimicrobial and Antifungal Activity

The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Cyclohexane-1,3-dione derivative 5c | Various bacteria | 2500 | [3] |

| 2-(aryl diazenyl) derivatives | P. aeruginosa | 0.30-0.45 | |

| S. aureus | 0.25-0.45 | ||

| B. subtilis | 0.20-0.45 | ||

| E. coli | 0.30-0.45 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This method is a qualitative or semi-quantitative way to assess the antimicrobial activity of a compound.

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is indicative of the antimicrobial activity.

A more quantitative method, the broth microdilution assay, can be used to determine the MIC value. This involves serially diluting the compound in a liquid growth medium in a 96-well plate and then inoculating each well with the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion and Future Perspectives

Analogs of this compound represent a promising class of compounds with a diverse range of biological activities. Their efficacy as herbicides is well-established, with a clear mechanism of action. The emerging evidence of their anticancer, antifungal, and antimicrobial properties opens up new avenues for therapeutic development.

Future research should focus on elucidating the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial activities. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to evaluate their efficacy and safety in preclinical models. The versatility of the this compound scaffold suggests that with further chemical modification and biological evaluation, novel and potent therapeutic and agrochemical agents can be developed.

References

The Core of Nature's Arsenal: A Technical Guide to Natural Products Featuring the 1,3-Cyclohexanedione Moiety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemistry, biosynthesis, and biological activities of natural products containing the 1,3-cyclohexanedione core. This structural motif is a cornerstone of a diverse range of bioactive compounds, from potent herbicides to promising therapeutic agents. This document provides a comprehensive overview of key natural products, their mechanisms of action, and detailed experimental protocols for their study, empowering researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction to 1,3-Cyclohexanedione-Containing Natural Products

The 1,3-cyclohexanedione moiety, a six-membered ring with two carbonyl groups in a 1,3-relationship, is a key structural feature in a variety of natural products.[1] These compounds, often classified as phloroglucinol derivatives, are biosynthesized by a wide range of organisms, including plants and lichens.[2][3] Their biological significance is often linked to their ability to act as potent enzyme inhibitors, with a primary target being p-hydroxyphenylpyruvate dioxygenase (HPPD).[4]

Key Natural Products and Their Biological Activities

A number of notable natural products feature the 1,3-cyclohexanedione or a closely related β-triketone core. These compounds exhibit a range of biological activities, with herbicidal, antimicrobial, and cytotoxic properties being the most prominent.

Leptospermone and Related β-Triketones from Myrtaceae

Leptospermone is a well-characterized natural β-triketone found in plants of the Myrtaceae family, such as Mānuka (Leptospermum scoparium).[5] It, along with related compounds like grandiflorone, exhibits significant herbicidal and antimicrobial activities.[6][7]

2-Acylcyclohexane-1,3-diones from Peperomia

Species of the genus Peperomia are a rich source of 2-acylcyclohexane-1,3-diones.[8][9][10] These compounds have demonstrated notable antifungal and cytotoxic activities, making them of interest for both agricultural and pharmaceutical applications.[9][11]

Usnic Acid from Lichens

Usnic acid, a dibenzofuran derivative found in various lichen species, contains a 1,3-dione-like functionality within its structure. It is known for its wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.

Quantitative Biological Activity Data

The biological potency of these natural products has been quantified in various studies. The following tables summarize key inhibitory concentration data.

Table 1: Herbicidal and Enzyme Inhibitory Activity (IC50)

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference(s) |

| Leptospermone | Arabidopsis thaliana HPPD | ~1.3 | [4] |

| Grandiflorone | Arabidopsis thaliana HPPD | ~0.07 | [4] |

| 2-Acyl-cyclohexane-1,3-dione (C11 alkyl side chain) | Plant HPPD | 0.18 ± 0.02 | [12] |

| Sulcotrione (Synthetic) | Plant HPPD | 0.25 ± 0.02 | [12] |

| Nitisinone (NTBC) | Rat Liver HPPD | ~0.04 | [13] |

Table 2: Antimicrobial Activity (MIC)

| Compound | Target Microorganism | MIC (µg/mL) | Reference(s) |

| Leptospermone | Staphylococcus aureus | 16 | [14] |

| Grandiflorone | Staphylococcus aureus | 16 | [14] |

| Gallic Acid | Escherichia coli | ~200 | [15] |

| Ethyl Gallate | Shigella dysenteriae | 240 | [15] |

Biosynthesis and Signaling Pathways

General Biosynthetic Pathway of Phloroglucinol Derivatives

The biosynthesis of many 1,3-cyclohexanedione-containing natural products originates from the polyketide pathway. The core structure is typically formed through the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, followed by cyclization and aromatization to yield a phloroglucinol derivative.[2] Subsequent modifications, such as acylation, methylation, and prenylation, lead to the diverse array of natural products observed in nature.[2]

Caption: Generalized biosynthetic pathway of phloroglucinol-derived natural products.

Signaling Pathway: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A primary mechanism of action for many herbicidal 1,3-cyclohexanedione natural products is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of photosynthetic tissues and ultimately plant death.[4]

Caption: Mechanism of action of 1,3-cyclohexanedione natural products via HPPD inhibition.

Experimental Protocols

Isolation of Leptospermone from Leptospermum scoparium

This protocol outlines a general procedure for the extraction and isolation of leptospermone.

Workflow Diagram:

Caption: Workflow for the isolation of leptospermone.

Methodology:

-

Extraction: Dried and powdered leaves of Leptospermum scoparium are subjected to solvent extraction, typically with a non-polar solvent such as hexane or dichloromethane, using a Soxhlet apparatus or maceration.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is employed.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing leptospermone.

-

Purification: Fractions rich in leptospermone are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.[5]

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

This in vitro assay is used to determine the inhibitory potential of natural products against the HPPD enzyme.

Methodology:

-

Enzyme Preparation: Recombinant HPPD enzyme is expressed in a suitable host (e.g., E. coli) and purified.

-

Reaction Mixture: A reaction buffer is prepared containing the purified HPPD enzyme, the substrate p-hydroxyphenylpyruvate (HPP), and necessary co-factors such as ascorbate and Fe(II).[16]

-

Inhibitor Addition: The natural product inhibitor is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The activity of HPPD can be monitored by measuring the consumption of oxygen using an oxygen electrode or by a coupled spectrophotometric assay.[12][13]

-

Data Analysis: The rate of the enzymatic reaction is determined for each inhibitor concentration, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[17][18]

Spectroscopic Data for Characterization

The structural elucidation of these natural products relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Representative 1H and 13C NMR Data for the 1,3-Cyclohexanedione Core

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| C-1 | - | ~200-210 |

| C-2 | ~2.5-3.0 (t) | ~45-55 |

| C-3 | - | ~200-210 |

| C-4 | ~2.0-2.5 (m) | ~30-40 |

| C-5 | ~2.0-2.5 (m) | ~20-30 |

| C-6 | ~2.0-2.5 (m) | ~30-40 |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Mass Spectrometry Fragmentation:

The mass spectra of 2-alkyl-1,3-cyclohexanediones often show characteristic fragmentation patterns. The molecular ion peak (M+) is typically observed. Key fragmentations include α-cleavage at the carbonyl groups and rearrangements within the alkyl side chain.

Conclusion

Natural products containing the 1,3-cyclohexanedione moiety represent a rich and diverse class of bioactive molecules with significant potential in agriculture and medicine. Their role as potent inhibitors of the HPPD enzyme has led to the development of effective herbicides and has opened avenues for therapeutic applications. This technical guide provides a foundational resource for researchers, offering insights into the key compounds, their biological activities, and the experimental methodologies required for their investigation. Further exploration of this chemical space is likely to uncover novel compounds with unique and valuable biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Phloroglucinol compounds of natural origin_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activities of leptospermone isolated from Leptospermum scoparium seeds and structure–activity relationships of its derivatives against foodborne bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLC-Bioautography-Guided Isolation and Assessment of Antibacterial Compounds from Manuka (Leptospermum scoparium) Leaf and Branch Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal and cytotoxic 2-acylcyclohexane-1,3-diones from Peperomia alata and P. trineura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proctoriones A-C: 2-acylcyclohexane-1,3-dione derivatives from peperomia proctorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Reactivity of 2-acetyl-1,3-cyclohexanedione with nucleophiles

An In-depth Technical Guide on the Reactivity of 2-acetyl-1,3-cyclohexanedione with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile tri-carbonyl compound of significant interest in organic synthesis. Its unique structural arrangement, featuring three electrophilic centers and acidic α-protons, imparts a rich and diverse reactivity profile, particularly with nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its interactions with nitrogen, carbon, oxygen, and sulfur nucleophiles. Key reaction pathways, including Knoevenagel condensations, Michael additions, and enamine/enaminone formations, are discussed in detail. This document summarizes quantitative data from the literature, provides detailed experimental protocols for seminal reactions, and utilizes pathway and workflow diagrams to illustrate core concepts, serving as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction and Core Concepts

This compound (CAS 4056-73-9) is a β-triketone that serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds and complex organic molecules.[][2] Its chemical formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol .[3] The molecule's reactivity is governed by two primary features: the presence of multiple electrophilic carbonyl carbons and the high acidity of the methylene protons situated between the carbonyl groups.

A critical aspect of its structure is the pronounced keto-enol tautomerism. The molecule predominantly exists in its enol form, which is stabilized by an intramolecular hydrogen bond, creating a conjugated system. This equilibrium is fundamental to its reaction pathways.

Figure 1: Keto-enol tautomerism of this compound.

The enol forms are the more reactive species in many reactions, providing a nucleophilic enolate upon deprotonation or presenting a conjugated system for Michael additions. The general reactivity towards nucleophiles can be categorized by the site of attack.

Figure 2: Logical relationship of nucleophilic attack sites.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines or hydrazines, is a cornerstone of its chemistry, leading to valuable synthetic intermediates like β-enaminoketones.[4]

The initial attack typically occurs at one of the carbonyl groups of the cyclohexanedione ring, followed by dehydration to form a C=N bond or a more stable enaminone system where the nitrogen lone pair is in conjugation with a carbonyl group. The reaction with aniline on a similar compound, 2-acetylindan-1,3-dione, has been shown to favor the enamine isomer.[5]

Key Products:

-

Enaminones: Formed from primary and secondary amines, these are stable, conjugated systems.

-

Schiff Bases/Imines: Can form but often exist in equilibrium with the more stable enamine tautomer.

-

Heterocyclic Compounds: Reactions with bifunctional nucleophiles like hydrazine can lead to cyclization, forming pyrazole derivatives fused to the cyclohexane ring.[6]

Quantitative Data Summary: Reactions with Nitrogen Nucleophiles

| Nucleophile | Catalyst/Solvent | Conditions | Product Type | Yield | Reference |

| Benzylamine | Toluene | Reflux | β-enaminoketone | N/A | [4] |

| (S)-α-methylbenzylamine | Toluene | Reflux | β-enaminoketone | N/A | [4] |

| Phenylhydrazine | Aqueous Acetic Acid | Heat | Phenylhydrazone, then Tetrahydrocarbazolone | N/A | [6] |

| Aniline | N/A | N/A | Enamine (favored) | N/A | [5] |

Reactions with Carbon Nucleophiles: Knoevenagel and Michael Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active hydrogen compound (like this compound) with an aldehyde or ketone, typically catalyzed by a weak base.[7] The reaction proceeds via nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[8] For this compound, this condensation usually occurs at the C2 position, reacting with aldehydes to form aryl- or alkylidene derivatives. These products are themselves valuable Michael acceptors.

Figure 3: Experimental workflow for a Knoevenagel condensation.

Michael Addition

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[9][10] The Knoevenagel products derived from this compound are excellent Michael acceptors. Furthermore, a second equivalent of the dione can act as the Michael donor, leading to the formation of tandem Knoevenagel-Michael adducts, which are often complex polycyclic structures.[11]

Reactions with Sulfur Nucleophiles

Thiols are potent nucleophiles that readily participate in Michael additions to α,β-unsaturated systems.[12] The reaction of a thiol with a Knoevenagel adduct of this compound results in a thio-Michael adduct. This reaction is highly efficient and is a key method for introducing sulfur-containing moieties into complex molecules.[13][14] The mechanism is analogous to the Michael addition with carbon or nitrogen nucleophiles.

Quantitative Data Summary: Condensation and Addition Reactions

| Reaction Type | Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Knoevenagel | 1,3-Cyclohexanedione, Aryl Aldehyde | Methanol | Knoevenagel Adduct | Varies | [11] |

| Tandem Knoevenagel-Michael | 1,3-Cyclohexanedione (2 eq.), Aryl Aldehyde | Methanol | Tandem Adduct | Varies | [11] |

| Michael Addition | 2,4,4-Trimethyl-1,3-cyclohexanedione, Michael Acceptor | Base | 1,5-Dicarbonyl Compound | High | [15] |

| Thiol Addition | Crotonaldehyde, Ethanethiol | Triethylamine | 3-ethylthiobutanal | High | [13] |

Experimental Protocols

General Protocol for Knoevenagel Condensation

(Adapted from K. P. R. Kartha et al., ACS Omega, 2019)[11]

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired aryl aldehyde in a minimal amount of methanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ethylenediammonium diacetate (EDDA).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC). Reaction times typically range from 4 to 6 hours.

-

Workup and Isolation: Upon completion, the product often precipitates from the reaction mixture. Filter the precipitate and wash it with cold methanol.

-

Purification: If necessary, the crude product can be further purified by recrystallization from methanol to afford the pure Knoevenagel adduct.

General Protocol for Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones

(Adapted from N. A. T. T. et al., Molecules, 2022)[16]

-

Reactant Preparation: To a solution of 1,3-cyclohexanedione (2.00 mmol) in dichloromethane (40 mL), add the desired carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (DCC, 2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (DMAP, 0.20 mmol) successively.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Workup: After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.

-

Extraction: Add 20 mL of 1 M HCl to the filtrate. Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash chromatography to obtain the pure 2-acyl-1,3-cyclohexanedione.

General Protocol for Thiol-Michael Addition

(Adapted from general principles of Michael Addition)[9][12]

-

Reactant Preparation: Dissolve the Knoevenagel adduct (1 equivalent), derived from this compound, in a suitable solvent such as ethanol or THF.

-

Nucleophile and Catalyst: Add the thiol (1.1 equivalents) to the solution, followed by a catalytic amount of a base like triethylamine (TEA) or sodium hydroxide to generate the thiolate nucleophile.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting thio-adduct by column chromatography.

Conclusion

This compound demonstrates a rich and predictable reactivity pattern with a variety of nucleophiles. Its chemistry is dominated by the interplay of its three carbonyl groups and the acidic C2 protons, facilitated by its stable enol tautomer. Reactions with nitrogen nucleophiles provide straightforward access to enaminones, while condensations with aldehydes yield versatile α,β-unsaturated Michael acceptors. These intermediates readily undergo conjugate addition with carbon and sulfur nucleophiles to build molecular complexity. A thorough understanding of these fundamental reaction pathways is critical for leveraging this scaffold in the synthesis of complex heterocyclic systems for applications in materials science, agrochemicals, and pharmaceutical development.

References

- 2. 2-乙酰基-1,3-环己二酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H10O3 | CID 138104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journalcra.com [journalcra.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Michael Addition [organic-chemistry.org]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiol-addition reactions and their applications in thiol recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. acgpubs.org [acgpubs.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Acetyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-acetyl-1,3-cyclohexanedione. Given its unique structural features as a β-triketone, this compound exhibits a rich and complex reactivity profile, primarily governed by its tautomeric equilibria. This document details the fundamental principles of its reactivity, key reaction classes, experimental protocols, and quantitative data to support further research and application in drug development and synthetic chemistry.

Introduction: The Pivotal Role of Tautomerism

This compound, a member of the triketone family, rarely exists in its tricarbonyl form. Instead, it predominantly populates various enolic tautomers, which are stabilized by intramolecular hydrogen bonding and conjugation. This keto-enol tautomerism is the cornerstone of its reactivity towards electrophiles.[1][2][3] The enol forms possess electron-rich double bonds and nucleophilic oxygen atoms, making them susceptible to electrophilic attack. The equilibrium between the different tautomers can be influenced by the solvent, temperature, and pH.

Below is a depiction of the key tautomeric equilibria for this compound.

Caption: Tautomeric forms of this compound.

The enolate, formed under basic conditions, is an even more potent nucleophile and readily reacts with a wide range of electrophiles. The regioselectivity of these reactions (C- vs. O-alkylation, for instance) is a critical aspect of the synthetic utility of this scaffold.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in quantitative experimental setups.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | [4][5] |

| Molecular Weight | 154.16 g/mol | [4][5] |

| CAS Number | 4056-73-9 | [5] |

| IUPAC Name | 2-acetylcyclohexane-1,3-dione | [5] |

| Melting Point | 20 °C | |

| Boiling Point | 85 °C at 0.1 mmHg | |

| pKa | ~5.2 (estimated from 1,3-cyclohexanedione) | [6] |

Key Electrophilic Substitution Reactions

The enolate of this compound is the key intermediate in its electrophilic substitution reactions. The following sections detail the most pertinent examples of these transformations.

C-Alkylation and O-Alkylation

The reaction of the enolate of this compound with alkyl halides is a fundamental electrophilic substitution. The outcome, either C-alkylation or O-alkylation, is highly dependent on the reaction conditions.

-

C-Alkylation: This is favored by polar aprotic solvents and the use of counterions that promote ion pairing (e.g., Na⁺, K⁺). The product is a 2-alkyl-2-acetyl-1,3-cyclohexanedione.

-

O-Alkylation: This is favored by polar protic solvents and the use of counterions that are well-solvated (e.g., quaternary ammonium salts). The product is an enol ether.

Caption: C- vs. O-Alkylation pathways.

Halogenation

Halogenation of this compound proceeds via electrophilic attack on the enol or enolate. Common halogenating agents include elemental halogens (Cl₂, Br₂, I₂) or N-halosuccinimides (NCS, NBS, NIS). The reaction typically occurs at the C2 position to yield 2-acetyl-2-halo-1,3-cyclohexanedione.

Vilsmeier-Haack Reaction

While not extensively reported for this compound itself, the Vilsmeier-Haack reaction is a plausible transformation for its enol ether derivatives.[7][8][9][10][11] The Vilsmeier reagent (a chloroiminium salt) is a weak electrophile that reacts with electron-rich systems. The enol ether of this compound could undergo formylation at the C2 position, followed by hydrolysis to yield a 2-formyl-2-acetyl-1,3-cyclohexanedione derivative.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[12] this compound, with its acidic C2 proton, is a potential substrate for this reaction. The reaction with formaldehyde and a secondary amine would yield a Mannich base, a versatile synthetic intermediate.

Experimental Protocols

General Synthesis of 2-Acyl-1,3-cyclohexanediones

This protocol is adapted from a general procedure for the acylation of 1,3-cyclohexanediones.[13][14]

Materials:

-

1,3-Cyclohexanedione (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

Triethylamine (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in dichloromethane, add the carboxylic acid (1.0 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).

-

Stir the mixture at room temperature and add dicyclohexylcarbodiimide (1.2 eq) portion-wise.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Synthesis workflow for 2-acyl-1,3-cyclohexanediones.

Representative Protocol for C-Alkylation of 1,3-Cyclohexanedione

This protocol for the C-alkylation of 1,3-cyclohexanedione can be adapted for this compound.[15][16]

Materials:

-

1,3-Cyclohexanedione (1.0 eq)

-

Potassium hydroxide (20% aqueous solution)

-

Allyl bromide (1.1 eq)

-

Copper-bronze (catalytic amount)

-

Ethyl ether

-

Hydrochloric acid (4N)

Procedure:

-

Prepare an ice-cold mixture of 1,3-cyclohexanedione (1.0 eq), copper-bronze, and 20% aqueous potassium hydroxide.

-

To the stirred mixture, add allyl bromide (1.1 eq) over 15 minutes, maintaining the cold temperature.

-

Continue stirring for 6 hours.

-

Dilute the reaction mixture with 5% aqueous sodium hydroxide and ethyl ether.

-

Filter the mixture and separate the aqueous layer.

-

Acidify the aqueous layer to pH 1 with 4N hydrochloric acid.

-

Collect the precipitated product by filtration.

-

The crude product can be recrystallized from a suitable solvent like ethyl acetate.

Conclusion

This compound is a versatile synthetic building block whose reactivity is dominated by its enolic character. Electrophilic substitution reactions, primarily occurring at the C2 position via the enolate intermediate, provide a powerful means to introduce a variety of functional groups. Understanding the factors that control the regioselectivity of these reactions is key to harnessing the full synthetic potential of this scaffold for applications in medicinal chemistry and materials science. Further exploration into a broader range of electrophilic substitutions will undoubtedly uncover novel transformations and lead to the development of new molecular entities with valuable properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | C8H10O3 | CID 138104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. growingscience.com [growingscience.com]

- 12. Mannich Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. prepchem.com [prepchem.com]

- 16. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on the Physical Properties of 2-Acetyl-1,3-cyclohexanedione

This technical guide provides a comprehensive overview of the physical properties of 2-acetyl-1,3-cyclohexanedione, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Properties of this compound

This compound, with the chemical formula C8H10O3, is a versatile diketone used in various chemical syntheses.[] Its physical characteristics are crucial for its handling, application, and the development of new synthetic methodologies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 20 °C | (lit.) | [2][3][4] |

| 302 to 305 K (29 to 32 °C) | [5] | ||

| Boiling Point | 85 °C | 0.1 mmHg (lit.) | [][2][3][4] |

| 310.7 °C | 760 mmHg | [6] | |

| 399 to 400 K (~126 to 127 °C) | 0.029 bar | [5] | |

| Molecular Weight | 154.16 g/mol | [][3][4][7][8] | |

| Density | 1.179 g/cm³ | [][3] | |

| Flash Point | 132.5 °C | [3][6] |

Experimental Protocols for Physical Property Determination

The following sections describe generalized experimental methodologies for determining the melting and boiling points of a chemical compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-